Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone
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Overview
Description
Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which include a thieno[3,2-c]pyran and a piperidine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone typically involves multistep organic reactions. One common approach is the acid-catalyzed tandem reaction, which can involve the use of propargylic alcohols and other starting materials to form the spirocyclic core . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Known for their bioactivity against cancer cells and microbes.
Spirooxindole derivatives: Used in drug design for their three-dimensional structure and biological activity.
Uniqueness
Phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4’-piperidine]-1’-yl)methanone is unique due to its specific spirocyclic structure, which combines a thieno[3,2-c]pyran and a piperidine ring. This unique arrangement can confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
phenyl(spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C18H19NO2S/c20-17(14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-7-13-22-16(15)6-12-21-18/h1-5,7,13H,6,8-12H2 |
InChI Key |
DJCDYAUIXOORLS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3)C4=C1SC=C4 |
Origin of Product |
United States |
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